molecular formula C11H10BrNO2 B1334056 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one CAS No. 70639-82-6

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Cat. No. B1334056
CAS RN: 70639-82-6
M. Wt: 268.11 g/mol
InChI Key: CCMOBQFBGOEGEN-UHFFFAOYSA-N
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Description

The compound is likely a derivative of quinoline, a heterocyclic aromatic organic compound. It has a bromoacetyl group attached to it, which could potentially make it reactive.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3,4-dihydro-1H-quinoline-2-one with a bromoacetyl chloride or a similar bromoacetyl compound.



Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

The reactivity of this compound could be studied under various conditions to understand its potential reactions. The bromoacetyl group is likely to be reactive and could undergo substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various analytical techniques.


Scientific Research Applications

Antiseptic Properties

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one and its derivatives demonstrate notable antiseptic properties. Studies have shown that compounds in this series are effective antiseptics against various bacteria, including Staphylococcus and E. coli, and their efficacy is not significantly diminished by the presence of serum. This indicates their potential in developing antiseptic agents with broad-spectrum activity (Browning, Cohen, Ellingworth, & Gulbransen, 1926).

Synthesis of Quinoline-Based Compounds

This compound is pivotal in the synthesis of various quinoline-based compounds. For instance, efficient one-pot synthesis methods have been developed for creating N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, highlighting the versatility of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in pharmaceutical chemistry (Li, Li, & Gao, 2016).

Antimicrobial Evaluation

Compounds derived from 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one have been synthesized and evaluated for their antimicrobial properties. These novel compounds have shown promising results in combating microbial infections, thereby contributing to the field of antimicrobial research (Gomha & Dawood, 2014).

Theoretical Studies on Quinoline Derivatives

Theoretical studies focusing on quinoline derivatives, including those similar to 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one, have been conducted to understand their reactivity and stability. These studies provide insights into the interaction sites and mechanisms involved in reactions with these compounds, aiding in the development of new bioactive materials (Bede, Assoma, Alao, Yapo, & Kone, 2019).

Antimicrobial and Antimalarial Agents

Quinoline derivatives, including those related to 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one, have been explored for their use as antimicrobial and antimalarial agents. The synthesis of novel quinoline-based triazoles and their subsequent evaluation against various microorganisms and malaria parasites highlight the medicinal potential of these compounds (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Safety And Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. This would involve studying the compound’s effects on cells and animals.


Future Directions

Future research could involve studying the compound’s potential uses. This could involve exploring its potential as a pharmaceutical drug, its reactivity towards other compounds, and its potential uses in materials science.


properties

IUPAC Name

6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMOBQFBGOEGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373579
Record name 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

CAS RN

70639-82-6
Record name 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70639-82-6
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